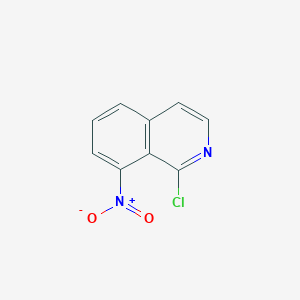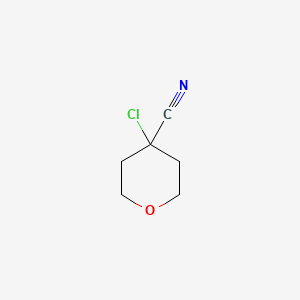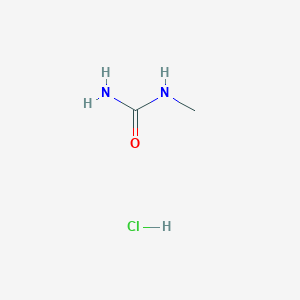
1-Methylurea hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methylurea hydrochloride is a chemical compound with the molecular formula CH₆ClN₂O. It is a derivative of urea, where one of the hydrogen atoms is replaced by a methyl group. This compound is often used in various chemical reactions and has applications in scientific research due to its unique properties.
Preparation Methods
1-Methylurea hydrochloride can be synthesized through several methods. One common synthetic route involves the nucleophilic addition of methylamine to potassium isocyanate in water, without the use of organic co-solvents . This method is efficient and environmentally friendly, making it suitable for large-scale production. Industrial production methods often involve similar nucleophilic addition reactions, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
1-Methylurea hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: It can be reduced to form simpler compounds.
Substitution: this compound can participate in substitution reactions, where one of its atoms is replaced by another atom or group. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Scientific Research Applications
1-Methylurea hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: This compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 1-Methylurea hydrochloride involves its interaction with specific molecular targets. It can act as a nucleophile, participating in nucleophilic addition reactions. The pathways involved in its reactions depend on the specific conditions and the presence of other reagents. Detailed studies on its mechanism of action are essential to understand its full potential and applications .
Comparison with Similar Compounds
1-Methylurea hydrochloride can be compared with other similar compounds, such as:
Properties
Molecular Formula |
C2H7ClN2O |
|---|---|
Molecular Weight |
110.54 g/mol |
IUPAC Name |
methylurea;hydrochloride |
InChI |
InChI=1S/C2H6N2O.ClH/c1-4-2(3)5;/h1H3,(H3,3,4,5);1H |
InChI Key |
LHHACTKLABTCQF-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




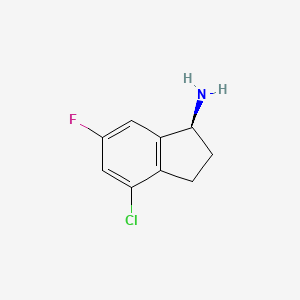
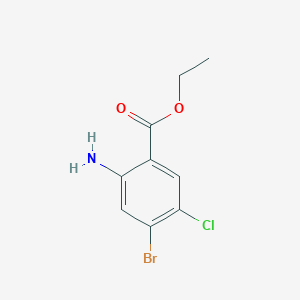
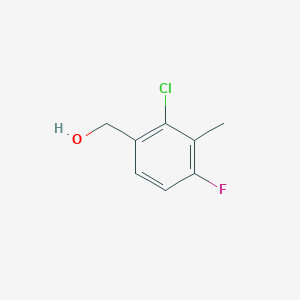


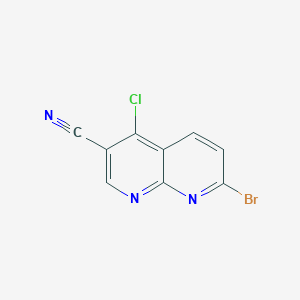
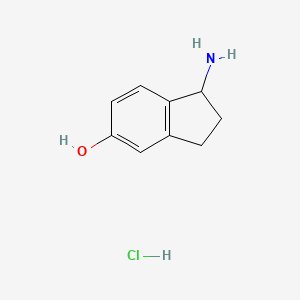
![Methyl 5-nitrobenzo[d]thiazole-2-carboxylate](/img/structure/B12968009.png)
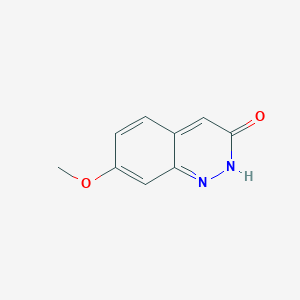
![3-Nitro-6,7-dihydro-5H-cyclopenta[B]pyridin-5-one](/img/structure/B12968015.png)
